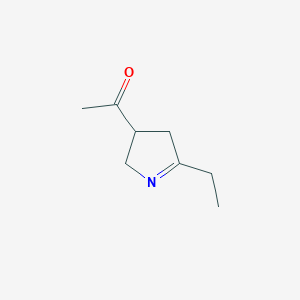![molecular formula C13H14ClNO B027535 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 92028-21-2](/img/structure/B27535.png)
6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound that is not widely documented in the literature. It is a derivative of biphenyl, which is an organic compound that forms colorless crystals . The 6-methoxy-[1,1’-biphenyl]-3-amine hydrochloride compound contains a methoxy group (-OCH3) attached to one of the carbon atoms in the biphenyl structure .
Aplicaciones Científicas De Investigación
Lasing Applications
Methoxy-substituted thiophene/phenylene co-oligomers, which include compounds similar to 6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride, have been synthesized for lasing applications . These compounds show unique and superior lasing performance in single crystals .
Organic Frameworks
Multipodal salicylaldehydes, which can be synthesized from compounds like 6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride, have been used for the construction of multinuclear complexes, as well as metal and covalent organic frameworks . These frameworks have applications in various industries, including plastics, adhesives, and coatings .
Antioxidants
m-Aryloxy phenols, which can be synthesized from compounds like 3-phenyl-4-methoxyaniline hydrochloride, have applications as antioxidants . They can improve the thermal stability of materials and make them more biologically accessible .
Ultraviolet Absorbers
m-Aryloxy phenols can also be used as ultraviolet absorbers . They can protect materials from harmful UV radiation, thus extending their lifespan .
Flame Retardants
m-Aryloxy phenols have been found to have potential applications as flame retardants . They can improve the flame resistance of materials, making them safer to use .
Methylation of Anilines
Compounds similar to 3-phenyl-4-methoxyaniline hydrochloride have been used for the methylation of anilines . This process is important for influencing the lipophilicity of compounds, making them more biologically accessible .
Propiedades
IUPAC Name |
4-methoxy-3-phenylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVGWWTHRIXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375134 |
Source


|
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride | |
CAS RN |
92028-21-2 |
Source


|
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92028-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)









![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)